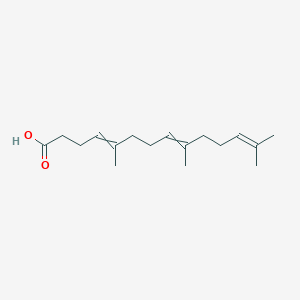

Farnesylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Farnesylacetic acid is a natural product found in Teucrium salviastrum, Teucrium asiaticum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Anticancer Properties

Farnesylacetic acid is recognized for its role as a farnesyl transferase inhibitor, which is significant in cancer therapy. Farnesyl transferase inhibitors have been shown to exhibit synergistic effects when combined with other anticancer agents, particularly in the treatment of HRAS mutant tumors. Recent studies indicate that such combinations can enhance the efficacy of treatments for lung adenocarcinoma and other solid tumors, suggesting a promising avenue for future cancer therapies .

1.2. Mechanism of Action

The mechanism involves the inhibition of farnesylation, a post-translational modification critical for the activation of several oncogenic proteins. By blocking this process, this compound can prevent tumor growth and proliferation. This inhibition has been linked to reduced cell viability in various cancer cell lines, highlighting its potential as a therapeutic agent .

Agricultural Applications

2.1. Insecticidal Properties

This compound has demonstrated significant insecticidal activity against pests such as Plutella xylostella, commonly known as the diamondback moth. Research indicates that farnesyl derivatives can disrupt the development and reproduction of these pests, making them valuable in integrated pest management strategies .

2.2. Toxicity Studies

A study evaluating the toxicity of farnesyl acetate (a related compound) found that it had a lethal concentration (LC50) of 56.41 mg/L against second-instar larvae of P. xylostella. The compound not only reduced pupation rates but also caused developmental delays and morphological abnormalities, indicating its effectiveness as an insecticide .

| Farnesyl Derivative | LC50 (mg/L) | Effect on Pupation | Morphological Abnormalities |

|---|---|---|---|

| Farnesyl Acetate | 56.41 | Decreased | Twisted wings, incomplete emergence |

| Farnesyl Bromide | Not tested | Not applicable | Not applicable |

| Farnesyl Chloride | Not tested | Not applicable | Not applicable |

Biochemical Applications

3.1. Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes involved in the juvenile hormone biosynthesis pathway in insects. This inhibition can lead to altered developmental processes in target pest species, offering a biochemical approach to pest control .

3.2. Synthesis and Derivatives

The synthesis of this compound involves complex chemical reactions that yield various derivatives with potential biological activities. For instance, research has focused on the heat-decomposition of farnesylmalonic acid diester to produce this compound esters, which are considered useful intermediates in pharmaceutical formulations .

Análisis De Reacciones Químicas

Reactions

-

Hydroarylation: 3-(furan-2-yl)propenoic acids and their esters react with arenes in the presence of a Brønsted superacid to produce 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Biological and Chemical Activity

-

Anti-Ulcer Activity: Farnesylacetic acid esters, such as the geraniol ester, exhibit antiulcerogenic activity and have been used in clinical medicine .

-

Antimicrobial Activity: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid show antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus .

-

Protein Farnesylation: this compound is involved in protein prenylation, a post-translational modification crucial for the function of many proteins .

-

ROS Generation: Farnesol, which can be derived from farnesyl pyrophosphate (FPP), can induce the generation of reactive oxygen species (ROS) .

Isomerization

-

Stereoisomers: this compound and its esters have four stereoisomers: Δ4,8-cis, Δ4-trans-Δ8-cis, Δ4-cis-Δ8-trans, and Δ4,8-trans forms .

-

Isomerization Processes: Isomerization, which changes the configuration at a double bond from cis to trans or vice versa without double bond migration, can be achieved through various methods .

Polyolefin Carbocyclizations

-

Terpene and Steroid Synthesis: Farnesyl acetic acid can be used in polyolefin cyclizations to synthesize terpenes and steroids .

Data Tables

Table 1: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

| Compound | Concentration (µg/mL) | Activity Against Candida albicans | Activity Against Escherichia coli | Activity Against Staphylococcus aureus |

|---|---|---|---|---|

| 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivative | 64 | Good | Suppresses | Suppresses |

Table 2: Effect of Farnesol (FOH) and Related Compounds on Yeast Cell Growth and ROS Production

| Addition | Concentration (μM) | Relative Cell Growth (%) | ROS Production (Arbitrary Units) |

|---|---|---|---|

| None | - | 100 | 824 ± 122 |

| Farnesol (FOH) | 6.25 | 104 | 860 ± 132 |

| Farnesol (FOH) | 12.5 | 31 | 1,146 ± 156 |

| Farnesol (FOH) | 25 | 5 | 5,280 ± 345 |

| Farnesylacetate | 200 | 96 | 421 ± 47 |

Propiedades

Fórmula molecular |

C17H28O2 |

|---|---|

Peso molecular |

264.4 g/mol |

Nombre IUPAC |

5,9,13-trimethyltetradeca-4,8,12-trienoic acid |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19) |

Clave InChI |

VOKDWPMRYSKGTB-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |

Sinónimos |

farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.